N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring substituted with a methyl group at the 2-position and an oxobutanamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Substitution at the 2-Position: The methyl group is introduced at the 2-position of the benzothiazole ring using methylating agents such as methyl iodide.
Attachment of the Oxobutanamide Group: The oxobutanamide group is introduced through an acylation reaction, where the benzothiazole derivative is reacted with an appropriate acylating agent like acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzothiazole Derivatives: Large-scale cyclization reactions using industrial reactors.
Methylation and Acylation: Continuous flow reactors are used for efficient methylation and acylation steps, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-furancarboxamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-1H-indole-7-carboxamide
- N-(2-methyl-1,3-benzothiazol-6-yl)cyclobutanecarboxamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its oxobutanamide group, in particular, differentiates it from other benzothiazole derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNZOTZZDFWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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